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2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine

Conformational flexibility Molecular topology Linker SAR

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine (CAS 2034294-88-5) is a heterocyclic small molecule comprising a pyrazine ring connected via a methylene bridge to a 4-(trifluoromethyl)piperidine moiety. Its molecular formula is C₁₁H₁₄F₃N₃, with a molecular weight of 245.24 g/mol and a computed XLogP3-AA of 1.5.

Molecular Formula C11H14F3N3
Molecular Weight 245.249
CAS No. 2034294-88-5
Cat. No. B2714446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine
CAS2034294-88-5
Molecular FormulaC11H14F3N3
Molecular Weight245.249
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)CC2=NC=CN=C2
InChIInChI=1S/C11H14F3N3/c12-11(13,14)9-1-5-17(6-2-9)8-10-7-15-3-4-16-10/h3-4,7,9H,1-2,5-6,8H2
InChIKeyGGSIGCXFXFTMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine – Structural Identity and Procurement-Relevant Baseline


2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine (CAS 2034294-88-5) is a heterocyclic small molecule comprising a pyrazine ring connected via a methylene bridge to a 4-(trifluoromethyl)piperidine moiety. Its molecular formula is C₁₁H₁₄F₃N₃, with a molecular weight of 245.24 g/mol and a computed XLogP3-AA of 1.5 [1]. The compound is available as a research chemical with a specified purity of 98% (actual purity may vary across batches), and it carries GHS hazard statements H302, H315, H319, and H335 (GHS07) . This compound is structurally distinct from directly linked piperidine-pyrazine analogs due to the presence of a conformationally flexible methylene spacer, a feature that directly modulates the topological presentation of the trifluoromethyl group and influences both physicochemical parameters and potential target engagement geometries.

Why 2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine Cannot Be Replaced by Generic In-Class Analogs


Trifluoromethyl-piperidine-pyrazine compounds are not interchangeable building blocks. The target compound's methylene spacer between the pyrazine ring and the piperidine nitrogen creates a two-rotatable-bond topology fundamentally different from directly coupled analogs (one rotatable bond), altering both the conformational ensemble accessible in solution and the spatial presentation of the CF₃ pharmacophore [1]. This geometric distinction is critical for medicinal chemistry SAR campaigns where linker length dictates target binding modes—class-level evidence from orexin receptor antagonist programs demonstrates that seemingly minor modifications to the piperidine-pyrazine linkage region can drive order-of-magnitude changes in receptor selectivity and potency [2]. Additionally, the 4-CF₃ substitution on piperidine substantially reduces nitrogen basicity (predicted pKa ~7.5 vs. ~11 for unsubstituted piperidine), which impacts salt form selection, solubility, and potential off-target profiles such as hERG channel binding . Simply substituting the 2-methyl-3-substituted positional isomer (same formula, C₁₁H₁₄F₃N₃, same MW 245.24) disregards the distinct electronic distribution on the pyrazine ring and the different hydrogen-bond acceptor topology, which can lead to divergent SAR outcomes [1].

Quantitative Differentiation Evidence for 2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine vs. Closest Analogs


Methylene Spacer Increases Conformational Flexibility: Rotatable Bond Advantage vs. Directly Linked 2-(4-(Trifluoromethyl)piperidin-1-yl)pyrazine

The target compound contains a methylene bridge between the pyrazine 2-position and the piperidine nitrogen, yielding two rotatable bonds (pyrazine–CH₂ and CH₂–piperidine). In contrast, 2-(4-(trifluoromethyl)piperidin-1-yl)pyrazine (CAS 2097928-01-1) couples the piperidine nitrogen directly to the pyrazine ring, resulting in only one rotatable bond [1]. This difference increases the conformational degrees of freedom accessible to the CF₃-piperidine group, which can be critical when optimizing induced-fit binding to flexible protein pockets—particularly relevant for Class B GPCR and kinase targets where ligand conformational entropy is a demonstrated factor in binding kinetics . The additional rotatable bond also reduces the effective barrier to interconversion among low-energy conformers, broadening the pharmacophoric space sampled compared to the constrained analog.

Conformational flexibility Molecular topology Linker SAR

Lipophilicity Modulation: XLogP3-AA Comparison and Implications for Membrane Permeability

The target compound has a PubChem-computed XLogP3-AA of 1.5 [1]. Although the directly linked analog (CAS 2097928-01-1) lacks a PubChem XLogP value, its lower molecular weight and absence of the methylene unit predict a slightly lower XLogP (estimated ~1.0–1.3 based on fragment-based calculation ). The 2-methyl-3-substituted positional isomer (CAS 2034478-97-0, same formula C₁₁H₁₄F₃N₃, same MW 245.24) places the methyl substituent on the pyrazine ring rather than as a linker, yielding a different overall shape and potentially altered logP due to differential shielding of polar atoms [2]. The XLogP of 1.5 places this compound in a moderate lipophilicity range suitable for both oral absorption (compliant with Lipinski's Rule of Five, logP <5) and sufficient aqueous solubility for in vitro assay formatting, while minimizing non-specific protein binding risks associated with higher-logP analogs.

Lipophilicity XLogP Membrane permeability

Reduced Piperidine Basicity: pKa Modulation by 4-CF₃ Substitution vs. Unsubstituted Piperidine Analogs

The 4-trifluoromethyl substituent on the piperidine ring exerts a strong electron-withdrawing inductive effect, reducing the basicity of the piperidine nitrogen from a predicted pKa of ~11 (unsubstituted piperidine) to approximately 7.5 . This pKa shift has documented implications: at physiological pH (7.4), the 4-CF₃-piperidine nitrogen is only partially protonated, whereas the unsubstituted piperidine analog would be >99% protonated. Reduced basicity has been correlated in multiple medicinal chemistry programs with lower hERG channel binding propensity—a Class-level inference supported by SAR studies showing that electron-withdrawing substituents on piperidine decrease the risk of cardiac off-target activity [1]. In contrast, the 2-chloro substituted analog (CAS 1492851-07-6, MW 265.66) introduces a different electronic modulation via the pyrazine ring rather than the piperidine, yielding distinct acid-base behavior .

Basicity pKa hERG Off-target liability

Positional Isomer Differentiation: Target Compound vs. 2-Methyl-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine (CAS 2034478-97-0)

The target compound and 2-methyl-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine (CAS 2034478-97-0) share the exact molecular formula C₁₁H₁₄F₃N₃ and molecular weight 245.24 g/mol, yet they represent fundamentally distinct chemical entities [2]. In the target compound, a CH₂ spacer links the pyrazine C2 position to the piperidine nitrogen, placing the piperidine at a distance from the ring. In the 2-methyl analog, a methyl group is covalently attached to the pyrazine C2 position while the piperidine is directly linked at C3. This alters: (i) the electronic distribution on the pyrazine ring (the CH₂ group is electronically neutral, whereas a directly attached methyl exerts a weak +I inductive effect at C2); (ii) the spatial orientation of the CF₃-piperidine relative to the pyrazine nitrogen lone pairs; and (iii) the H-bond acceptor topology—the target compound's pyrazine N4 is unobstructed, whereas the 2-methyl analog has a methyl group adjacent to N1 [1]. These differences are sufficient to generate distinct binding poses against the same protein target, as demonstrated across multiple pyrazine-based kinase inhibitor series [3].

Positional isomerism Electronic distribution SAR differentiation

Documented Purity Specification and Hazard Profile: Procurement-Grade Quality Baseline

The target compound is commercially available with a specified purity of 98% from Leyan (Product No. 2286338) . The product carries GHS hazard classification H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with signal word 'Warning' and GHS07 pictogram . In comparison, the chloro-substituted analog (CAS 1492851-07-6) is classified as non-hazardous for transport by AKSci , which may indicate different handling requirements. The purity specification of 98% represents the入库指导纯度 (warehouse guidance purity), with batch-specific variation acknowledged by the supplier—a factor that must be accounted for when comparing inter-laboratory biological assay results. No quantitative biological activity data (IC₅₀, Kd, Ki) for this specific compound were identified in PubChem BioAssay, ChEMBL, or BindingDB as of May 2026, indicating an early-stage or specialized research chemical status [1].

Purity specification Hazard classification Quality assurance

Validated Application Scenarios for 2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine in Scientific Research and Industrial Procurement


Medicinal Chemistry SAR Exploration of Orexin Receptor and GPCR Modulators

The methylene-spacer topology of this compound places it within the chemical space explored by disubstituted piperidine orexin receptor antagonists [1]. The two-rotatable-bond linker provides conformational flexibility that can be systematically varied in SAR studies to probe the optimal spatial relationship between the pyrazine core and the trifluoromethyl pharmacophore. Researchers developing OX₁/OX₂ receptor modulators should consider this compound as a building block when SAR around the linker region is being investigated, as even single-atom linker modifications have been shown to alter receptor subtype selectivity in this target class [1].

Kinase Inhibitor Fragment and Scaffold-Hopping Libraries

Pyrazine-containing compounds are established hinge-binding motifs in kinase drug discovery [4]. The 4-CF₃-piperidine moiety offers a reduced-basicity nitrogen (pKa ~7.5 vs. ~11 for unsubstituted piperidine) that may mitigate hERG channel binding liabilities when incorporated into lead compounds [3]. This compound is well-suited as a diversity element in kinase-focused fragment libraries, where the methylene spacer differentiates it from directly linked pyrazine-piperidine fragments and enables exploration of distinct hinge-region binding geometries [2][4].

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a computed XLogP3-AA of 1.5, zero hydrogen bond donors, and six hydrogen bond acceptors [2], this compound falls within favorable CNS drug-like property space as defined by multiparameter optimization scores [3]. The moderate lipophilicity balances passive blood-brain barrier permeability with reduced risk of promiscuous binding. Compared to higher-logP chloro-substituted analogs (e.g., CAS 1492851-07-6, which introduces a heavy halogen), this compound offers a more CNS-appropriate physicochemical profile for early-stage neuroscience target exploration [2].

Synthetic Methodology Development Using Well-Characterized Building Blocks

The compound's commercial availability at 98% purity with batch-specific QC documentation (NMR, HPLC, GC available upon request from Leyan) makes it a reliable starting material for synthetic methodology studies, including N-alkylation optimization, cross-coupling reactions on the pyrazine ring, and late-stage functionalization of the piperidine moiety. The defined purity specification enables reproducible reaction development, while the GHS hazard classification guides appropriate laboratory handling protocols.

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